molecular formula C18H24N4O3 B12298872 tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B12298872
M. Wt: 344.4 g/mol
InChI Key: CWMBPHAPTASVFM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The compound’s structure includes a tert-butyl ester group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts may be used to facilitate esterification or substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Altered pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology

    Biological Activity Studies: It is used in research to study its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound’s structure is explored for developing new therapeutic agents targeting specific biological pathways.

Industry

    Material Science: It may be used in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the modifications present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate

Uniqueness

The unique combination of the pyrazolo[1,5-a]pyrimidine core with the tert-butyl ester group and specific functional groups (ethyl and hydroxy) distinguishes this compound from others. Its specific structure imparts unique reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 2-(6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C18H24N4O3/c1-6-12-11(2)19-15-10-13(20-22(15)16(12)23)14-8-7-9-21(14)17(24)25-18(3,4)5/h7-8,10,14,20H,6,9H2,1-5H3

InChI Key

CWMBPHAPTASVFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3C=CCN3C(=O)OC(C)(C)C)C

Origin of Product

United States

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